3,5-Bis(4-carboxyphenyl)benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene or 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid, is an organic compound with the molecular formula C27H18O6. It features a central benzene ring connected to three para-carboxyphenyl groups. This compound is characterized by its white crystalline solid form and exhibits rigid, planar structure due to extensive conjugation between the benzene rings and carboxylic acid groups. The presence of multiple carboxylic acid groups imparts a polar character to the molecule, enhancing its solubility in polar solvents such as water and alcohols .
H3BTB itself does not have a known biological mechanism of action. However, its carboxylic acid groups can participate in various interactions, such as hydrogen bonding and ionic interactions, which could be relevant depending on the application. For example, H3BTB can be used as a ligand in coordination chemistry to form complexes with metal ions [].
The synthesis of 3,5-bis(4-carboxyphenyl)benzoic acid typically involves multi-step organic reactions:
These methods allow for the controlled introduction of functional groups and the formation of the desired tripodal structure .
3,5-Bis(4-carboxyphenyl)benzoic acid has several notable applications:
Studies on interaction mechanisms involving 3,5-bis(4-carboxyphenyl)benzoic acid primarily focus on its ability to coordinate with metal ions. The carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions. These properties enhance its potential use in catalysis and material science applications where metal-ligand interactions are crucial .
Several compounds share structural similarities with 3,5-bis(4-carboxyphenyl)benzoic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3,5-Tris(4-carboxyphenyl)benzene | C27H18O6 | Contains three carboxyphenyl groups; used in MOFs |
1,3-Di(4-carboxyphenyl)benzene | C22H16O4 | Fewer functional groups; less sterically hindered |
4-Carboxybenzoic Acid | C8H6O4 | Simpler structure; commonly used in organic synthesis |
4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid | C27H18O6 | Similar structure but different substitution pattern |
The unique aspect of 3,5-bis(4-carboxyphenyl)benzoic acid lies in its tripodal structure and multiple carboxylic functionalities that enhance its reactivity and applicability in advanced materials and coordination chemistry .